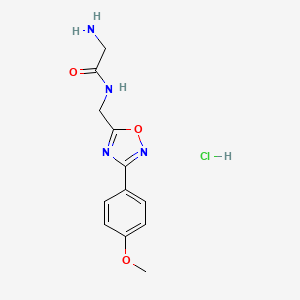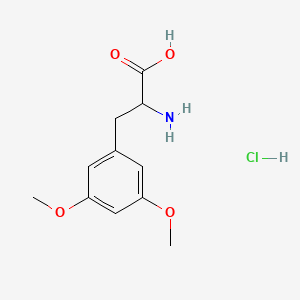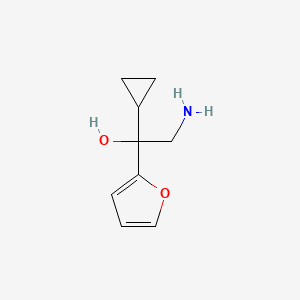
2-amino-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride
Overview
Description
2-amino-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C12H15ClN4O3 and its molecular weight is 298.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Energetic Materials Synthesis
Oxadiazole derivatives have been synthesized and evaluated as components for insensitive energetic materials. These compounds, featuring a combination of oxadiazole rings, have been shown to possess moderate thermal stabilities and are insensitive towards impact and friction, making them superior to traditional explosives like TNT in certain aspects. The detailed synthesis process and the characterization of these compounds, including their detonation performance and stability under various conditions, highlight their potential in the development of safer and more efficient energetic materials (Yu et al., 2017).
Antimicrobial Activity
New oxadiazole derivatives have been synthesized and assessed for their antimicrobial efficacy. These compounds demonstrated significant activity against various bacterial strains, including Salmonella typhi. The synthesis route involves the acylation of amino groups and further cyclization, showcasing the compound's potential in the development of new antibacterial agents (Salama, 2020).
Anticancer and Antimicrobial Agents
A series of hydrazide and oxadiazole derivatives have been designed and synthesized, showing promising in vitro antimicrobial and antiproliferative activities against various human tumor cell lines. These compounds were found to exhibit higher antimicrobial activity potential against gram-negative bacteria compared to gram-positive bacteria. Among these, specific derivatives displayed high inhibitory activity against lung and breast cancer cell lines, underscoring the therapeutic potential of oxadiazole derivatives in cancer treatment and infection control (Kaya et al., 2017).
CRMP-1 Inhibition for Cancer Treatment
Oxadiazole derivatives have been explored as inhibitors of Collapsin Response Mediator Protein 1 (CRMP-1), with significant implications for treating small lung cancer. The novel compounds synthesized were characterized and evaluated for their inhibitory effects on the NCI-H2066 cell line. This research indicates the potential of oxadiazole derivatives in developing new therapeutic agents for lung cancer treatment (Panchal et al., 2020).
Properties
IUPAC Name |
2-amino-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3.ClH/c1-18-9-4-2-8(3-5-9)12-15-11(19-16-12)7-14-10(17)6-13;/h2-5H,6-7,13H2,1H3,(H,14,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUGBOZXCKNNHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B1377740.png)





![6-amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one hydrochloride](/img/structure/B1377754.png)


methanol](/img/structure/B1377757.png)




